

PF-06726304: A Technical Guide for Epigenetic Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06726304 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] This epigenetic modification leads to transcriptional repression and is a critical regulator of normal development and cellular differentiation.[2] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and specifically diffuse large B-cell lymphoma (DLBCL).[3][4] PF-06726304 competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[5][6] This guide provides a comprehensive overview of PF-06726304, including its biochemical and cellular activity, experimental protocols for its use, and its effects on relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for **PF-06726304**, providing a clear comparison of its potency and cellular activity.

Table 1: Biochemical Activity of PF-06726304



Target	Parameter	Value (nM)	Reference
Wild-Type EZH2	Ki	0.7	[5][7]
Y641N Mutant EZH2	Ki	3.0	[5][7]

Table 2: Cellular Activity of PF-06726304

Cell Line	Assay	IC ₅₀ (nM)	Reference
Karpas-422	H3K27me3 Inhibition	15	[5][7]
Karpas-422	Proliferation	25	[7]

Table 3: Selectivity Profile of a Representative EZH2 Inhibitor (GSK126)*

Methyltransferase	IC ₅₀ (μM)	Fold Selectivity vs. EZH2
EZH2	0.003	1
EZH1	0.045	15
G9a	>100	>33,333
SUV39H1	>100	>33,333
SETD7	>100	>33,333
PRMT1	>100	>33,333

^{*}Note: A detailed public selectivity panel for **PF-06726304** is not readily available. The data presented here for GSK126, another potent and selective EZH2 inhibitor, serves as a representative example of the expected high selectivity of this class of compounds.[8]

Signaling Pathways

Inhibition of EZH2 by **PF-06726304** has significant downstream effects on various signaling pathways critical for cancer cell proliferation and survival. In DLBCL, EZH2 plays a crucial role

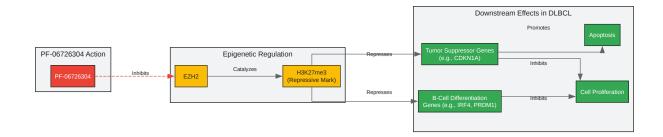




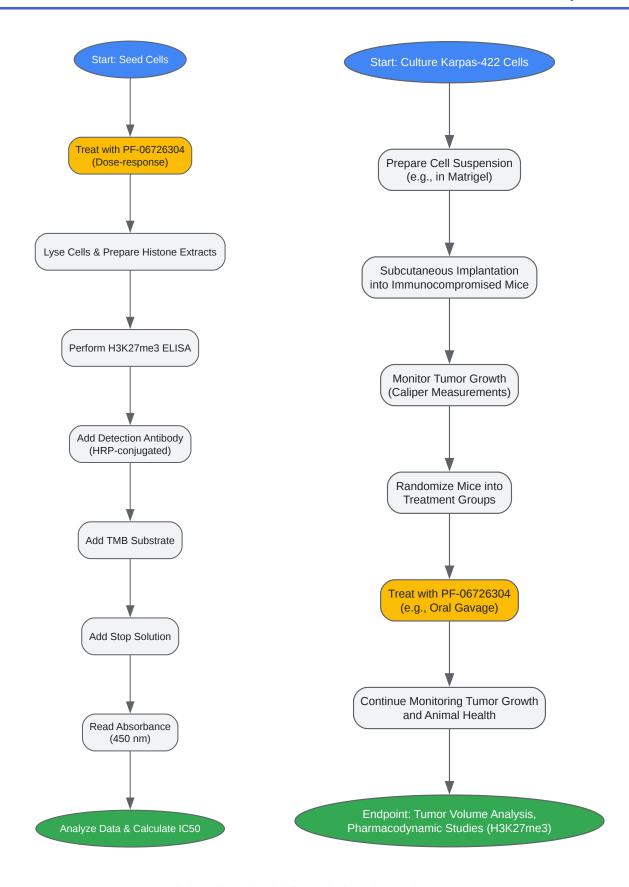


in maintaining the germinal center B-cell phenotype by repressing genes involved in differentiation and cell cycle control.[9][10]









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